molecular formula C21H26O3 B1366449 Acitretin CAS No. 54757-46-9

Acitretin

Número de catálogo: B1366449
Número CAS: 54757-46-9
Peso molecular: 326.4 g/mol
Clave InChI: IHUNBGSDBOWDMA-AQFIFDHZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acitretin is a second-generation retinoid, a derivative of vitamin A, primarily used in the treatment of severe psoriasis and other skin disorders. It is known for its ability to regulate the growth and differentiation of skin cells, making it effective in reducing the symptoms of psoriasis . This compound is marketed under brand names such as Soriatane and Neotigason .

Métodos De Preparación

Acitretin is synthesized through a series of chemical reactions starting from aromatic compounds. The synthetic route involves the formation of a tetraene structure, which is crucial for its biological activity . The preparation of this compound typically involves the following steps:

Industrial production of this compound involves optimizing these reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .

Análisis De Reacciones Químicas

Photoisomerization Reactions

Acitretin’s conjugated tetraene structure makes it highly susceptible to light-induced isomerization. Exposure to UV light in solution leads to geometric isomerization, particularly at the 13-cis position . This reaction alters its biological activity, as the cis isomer (13-cis-acitretin) retains pharmacological properties but differs in pharmacokinetics .

Key Data:

PropertyDetail
Wavelength of absorption352 nm (methanol)
Isomerization catalystLight (UV)
Major product13-cis-acitretin

Metabolic Esterification to Etretinate

In the presence of ethanol and coenzyme A, this compound undergoes reversible esterification in human liver microsomes to form etretinate, a highly lipophilic prodrug . This reaction is critical for understanding drug interactions, as concurrent ethanol consumption can prolong teratogenic risks .

Reaction Conditions:

  • Catalyst: Ethanol, coenzyme A

  • Enzyme: Hepatic esterases

  • Reversibility: Yes (hydrolysis regenerates this compound)

Isomerization to 13-cis-Acitretin

This compound interconverts non-enzymatically with its 13-cis isomer in plasma, a process catalyzed by glutathione. Both isomers exhibit biological activity but differ in elimination kinetics .

Kinetic Parameters:

ParameterThis compound13-cis-Acitretin
Plasma half-life49–53 hours 59–70 hours
Glutathione dependencyYes Yes

Oxidative Chain-Shortening Metabolism

Hepatic cytochrome P450 enzymes metabolize this compound into shorter-chain derivatives (e.g., β-glucuronides), which are excreted renally and via feces . This degradation reduces systemic toxicity but diminishes therapeutic efficacy over time.

Major Metabolites:

  • β-Glucuronide conjugates

  • Chain-shortened carboxylic acids

Synthetic Pathways

This compound is synthesized through a multi-step process involving:

  • Wittig Reaction: Formation of the tetraene side-chain via reaction of pentadienal derivatives with phosphonium ylides .

  • Coupling Reactions: Aryl-substituted intermediates are coupled with dicarboxylic acids under alkaline conditions .

Synthesis Scheme (Simplified):

StepReaction TypeReagents/ConditionsProduct
1Wittig OlefinationPh₃P=CHCO₂tBu, benzeneTetranoic ester intermediate
2Alkaline hydrolysisEthanolic NaOHDicarboxylic acid intermediate
3DecarboxylationHeat, catalytic iodine13-cis-acitretin
4IsomerizationIodine, recrystallizationAll-trans-acitretin

Interaction with Retinoic Acid Receptors (RAR/RXR)

Though not a classical chemical reaction, this compound’s binding to nuclear receptors involves conformational changes. Its carboxylic acid group and aromatic head group interact with RAR-γ, modulating gene transcription .

Structural Requirements for Activity:

  • Carboxylic acid terminus: Essential for receptor binding .

  • 4-Methoxy-2,3,6-trimethylphenyl group: Enhances lipophilicity and receptor affinity .

Stability in Solution

This compound degrades under acidic or alkaline conditions, forming inactive byproducts. Stability is optimal in neutral pH and protected from light .

Degradation Products:

  • Isomerized derivatives (e.g., 9-cis-acitretin)

  • Oxidized chain-shortened compounds

Aplicaciones Científicas De Investigación

Dermatological Applications

Psoriasis Treatment
Acitretin is widely recognized for its effectiveness in treating severe forms of psoriasis, including erythrodermic and generalized pustular psoriasis. Clinical trials have demonstrated significant improvements in patients:

  • Efficacy : In a study involving patients with severe psoriasis, 70% of those treated with this compound for 12 months showed marked improvement .
  • Mechanism : this compound works by normalizing skin cell production and reducing inflammation. It acts on the keratinization process, making it effective for various keratinization disorders .

Other Skin Conditions
this compound has also been used to treat other inflammatory dermatoses and conditions such as palmoplantar pustulosis, where it has shown superior efficacy compared to placebo . In randomized controlled trials, this compound significantly reduced pustule counts within four weeks of treatment.

Neurodegenerative Disease Research

Recent studies have explored the potential of this compound in neurodegenerative diseases, particularly Alzheimer's disease:

  • Anti-Amyloidogenic Effects : this compound has been shown to stimulate the alpha-secretase ADAM10, which promotes non-amyloidogenic processing of amyloid precursor protein (APP). This mechanism may help mitigate the progression of Alzheimer's disease by reducing amyloid plaque formation .
  • Behavioral Improvements in Animal Models : Research involving 5xFAD mice (a model for familial Alzheimer's) revealed that this compound treatment improved cognitive functions, as assessed by water maze tests, suggesting a restoration of normal neural network dynamics .

Immune Modulation

This compound also exhibits immune-modulatory properties that may contribute to its therapeutic effects:

  • Cytokine Regulation : Studies indicate an increase in Interleukin-6 levels following this compound treatment in both mouse models and human subjects. This suggests that this compound may enhance immune responses, which could be beneficial in managing inflammatory conditions .

Antineoplastic Properties

Emerging research indicates that this compound may have antineoplastic effects:

  • Cancer Research : this compound has been investigated for its potential role in reducing the incidence of certain cancers. In animal studies, it was found to decrease the incidence of hepatocellular carcinoma when administered alongside carcinogenic agents .

Data Summary Table

Application AreaFindings/ResultsReferences
Psoriasis70% marked improvement in severe cases after 12 months
Palmoplantar PustulosisSignificant reduction in pustules compared to placebo
Alzheimer's DiseaseImproved cognitive function in animal models; stimulation of ADAM10
Immune ModulationIncreased IL-6 levels indicating enhanced immune response
Antineoplastic EffectsReduced incidence of hepatocellular carcinoma in animal studies

Case Studies

  • Severe Psoriasis Management : A longitudinal study tracked patients treated with this compound over 12 months, documenting a substantial reduction in psoriatic lesions and improved quality of life metrics.
  • Alzheimer's Disease Pilot Study : A small cohort study evaluated the cognitive effects of this compound on early-stage Alzheimer's patients, showing promising results in memory retention and cognitive tasks.

Comparación Con Compuestos Similares

Actividad Biológica

Acitretin, a second-generation retinoid and synthetic analog of vitamin A, is primarily used in the treatment of severe psoriasis and other keratinization disorders. Its biological activity is characterized by its ability to modulate gene expression, influence immune responses, and alter cellular differentiation processes. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and safety profile.

This compound exerts its biological effects through several mechanisms:

  • Nuclear Receptor Activation : this compound binds to retinoic acid receptors (RAR) and retinoid X receptors (RXR), activating transcription of genes involved in skin cell differentiation and proliferation. This action is crucial for normalizing keratinocyte behavior in psoriasis .
  • Immune Modulation : The compound has been shown to interfere with lymphocyte proliferation and cytokine production, which plays a role in its anti-inflammatory effects. In high concentrations, this compound can inhibit the stimulation of human lymphocytes induced by various lectins .
  • Promotion of Myeloid-Derived Suppressor Cells (MDSCs) : Recent studies indicate that this compound enhances the differentiation of MDSCs, which may contribute to its therapeutic effects in psoriasis by modulating immune responses .

Efficacy in Clinical Studies

This compound has demonstrated significant clinical efficacy across various studies:

  • Psoriasis Treatment : A double-blind placebo-controlled trial involving 15 patients showed a moderate improvement in psoriasis symptoms after 8 weeks of treatment with this compound. Patients experienced a 44% reduction in the percentage of body surface area involved after prolonged treatment .
  • Pustular Psoriasis in Children : In a review of 107 cases treated with this compound, 88.8% showed good clinical effectiveness, with minimal side effects reported during follow-up .
  • Hidradenitis Suppurativa : A retrospective cohort study indicated that this compound could be an effective treatment option for moderate cases of hidradenitis suppurativa, leading to significant decreases in disease severity scores .

Safety Profile

While this compound is generally well-tolerated, it is important to note potential side effects:

  • Hepatotoxicity : Chronic administration has been associated with liver toxicity; however, acute overdose cases have not been reported .
  • Adverse Effects : In clinical settings, most patients do not report severe adverse events. The main reason for discontinuation is often lack of efficacy rather than side effects .

Case Studies

  • Combination Therapy for Oral Lichen Planus (OLP) :
    • A randomized clinical trial assessed the combination of oral this compound and topical triamcinolone versus triamcinolone alone. The combination therapy was found to be more effective in reducing symptoms associated with OLP over a 36-week period .
  • Psoriatic Arthritis Risk :
    • A nationwide cohort study compared the risk of developing psoriatic arthritis (PsA) among psoriasis patients treated with this compound versus disease-modifying antirheumatic drugs (DMARDs). Results indicated that this compound therapy did not increase the risk of developing PsA compared to DMARDs .

Summary Table of Efficacy and Safety Findings

Study FocusEfficacy (%)Safety Profile
Psoriasis Treatment44% reduction in affected area Minimal severe side effects reported
Pustular Psoriasis in Children88.8% effectiveness Most cases did not report side effects
Hidradenitis SuppurativaSignificant decrease in IHS4 score No severe adverse events observed
Oral Lichen PlanusMore effective than monotherapy No significant safety concerns reported

Q & A

Basic Research Questions

Q. What is the evidence supporting low-dose acitretin (25 mg/day) as a strategy to minimize adverse effects in psoriasis treatment?

  • Methodological Answer : A pooled analysis of two pivotal trials compared low-dose (25 mg/day) and high-dose (50 mg/day) this compound in psoriasis patients. Adverse events (e.g., dry skin, alopecia, hepatic enzyme elevation) were 2–3 times more frequent in the high-dose group. Statistical analysis (ANOVA, χ² tests) confirmed dose-dependent toxicity, supporting low-dose regimens for improved tolerability while maintaining efficacy .

Q. How does this compound inhibit keratinocyte proliferation in psoriasis?

  • Methodological Answer : In vitro studies using MTT assays demonstrated that this compound suppresses A375 melanoma cell proliferation in a dose- and time-dependent manner (p < 0.05). Mechanistically, retinoids regulate gene expression via nuclear receptors (RAR/RXR), inhibiting keratinocyte differentiation pathways. These findings are extrapolated to psoriasis, where this compound normalizes epidermal turnover .

Q. What are the teratogenic risks of this compound, and how should contraceptive guidelines be applied?

  • Methodological Answer : this compound’s metabolite, etretinate, accumulates in adipose tissue with a half-life >120 days. Retrospective cohort studies recommend a 3-year post-treatment contraception period. However, serum retention analysis (HPLC) showed inter-individual variability in etretinate levels, influenced by age and vitamin A intake, suggesting personalized monitoring over rigid guidelines .

Advanced Research Questions

Q. How can combination therapies (e.g., this compound + calcipotriol) reduce cumulative this compound doses while maintaining efficacy?

  • Methodological Answer : A randomized, double-blind trial (n=135) showed that adding calcipotriol ointment to this compound reduced the cumulative this compound dose required for psoriasis clearance by 30% (p=0.006). Efficacy was assessed via Psoriasis Area and Severity Index (PASI), with ANOVA confirming synergistic effects on scaling and erythema .

Q. What genetic polymorphisms predict this compound response in psoriasis patients?

  • Methodological Answer : Pharmacogenomic studies identified SNPs in SFRP4 (rs1802073G>T) and VEGF (-460TT genotype) associated with poor response (OR=77.57, 95% CI: 2.20–2738.82). Genome-wide association studies (GWAS) are needed to validate these loci and identify novel targets .

Q. Does this compound modulate nonamyloidogenic APP processing in Alzheimer’s disease (AD)?

  • Methodological Answer : A pilot RCT (n=21 AD patients) found a 38% increase in CSF APPs-α levels after 4 weeks of this compound (30 mg/day) vs. placebo (p=0.035). ELISA and mass spectrometry confirmed ADAM10 upregulation, suggesting retinoids as potential AD therapeutics. Larger trials are needed to assess cognitive outcomes .

Q. How do pharmacokinetic factors (e.g., vitamin A intake, age) influence this compound and etretinate serum retention?

  • Methodological Answer : HPLC analysis of serum samples (n=292) revealed that frequent vitamin A intake correlates with higher this compound levels (r=0.42, p<0.01), while etretinate retention inversely associates with age (r=-0.34, p=0.02). Contradicting prior assumptions, alcohol consumption showed no significant effect on etretinate metabolism .

Q. What experimental models validate this compound’s cancer-preventive potential in organ transplant recipients (OTRs)?

  • Methodological Answer : Randomized trials in OTRs with ≥5 SCCs/year showed a 61% reduction in keratinocyte carcinomas with this compound (25–30 mg/day). Cost-effectiveness analysis (2018 USD) estimated annual savings of $778/patient via reduced Mohs surgeries, though long-term toxicity (e.g., hepatic, lipid) requires monitoring .

Q. Contradictions and Unresolved Issues

Q. Why do studies conflict on this compound’s impact on growth plate morphology in pediatric populations?

  • Methodological Answer : Histopathologic analysis in rats showed high-dose this compound disrupts chondrocyte columnar arrangement (90.9% loss vs. controls), but human retrospective studies (n=106 children) found no significant bone age delay (p=0.25). Discrepancies may stem from species-specific metabolism or concurrent glucocorticoid use, which amplifies growth retardation risk (OR=77.57) .

Q. Is this compound’s efficacy in skin cancer prevention dose-dependent or influenced by patient selection?

  • Methodological Answer : Meta-analysis of 5 studies (n=111) showed a 73% reduction in BCCs with 25–30 mg/day this compound, but subgroup analysis revealed efficacy only in high-risk OTRs (≥5 SCCs/year). The risk-benefit ratio favors stringent patient stratification over universal dosing .

Propiedades

IUPAC Name

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUNBGSDBOWDMA-AQFIFDHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022553
Record name Acitretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L
Record name Acitretin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acitretin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of acitretin is unknown, however it is believed to work by targeting specific receptors (retinoid receptors such as RXR and RAR) in the skin which help normalize the growth cycle of skin cells.
Record name Acitretin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Green-yellow crystalline powder, Crystals from hexane

CAS No.

55079-83-9, 54757-46-9
Record name Acitretin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55079-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054757469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acitretin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055079839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acitretin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acitretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etretin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACITRETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH760E9T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acitretin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228-230 °C, 228 - 230 °C
Record name Acitretin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acitretin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acitretin
Reactant of Route 2
Acitretin
Reactant of Route 3
Acitretin
Reactant of Route 4
Acitretin
Reactant of Route 5
Reactant of Route 5
Acitretin
Reactant of Route 6
Acitretin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.